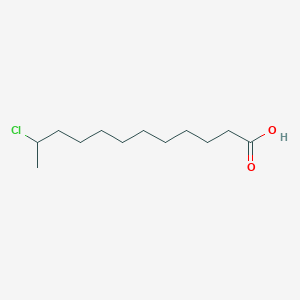![molecular formula C22H20N2O4S4 B14304420 2,2'-Disulfanediylbis[1-(4-methylbenzene-1-sulfonyl)-1H-pyrrole] CAS No. 113697-06-6](/img/structure/B14304420.png)
2,2'-Disulfanediylbis[1-(4-methylbenzene-1-sulfonyl)-1H-pyrrole]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-Disulfanediylbis[1-(4-methylbenzene-1-sulfonyl)-1H-pyrrole] is a complex organic compound featuring a disulfide bond linking two pyrrole rings, each substituted with a 4-methylbenzene-1-sulfonyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Disulfanediylbis[1-(4-methylbenzene-1-sulfonyl)-1H-pyrrole] typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Sulfonylation: The pyrrole ring is then sulfonylated using 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine.
Disulfide Bond Formation: The final step involves the oxidation of thiol groups to form the disulfide bond. This can be achieved using oxidizing agents like iodine or hydrogen peroxide under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-Disulfanediylbis[1-(4-methylbenzene-1-sulfonyl)-1H-pyrrole] can undergo various chemical reactions, including:
Oxidation: The disulfide bond can be further oxidized to form sulfonic acids.
Reduction: The disulfide bond can be reduced to thiols using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The sulfonyl groups can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, iodine.
Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Sulfonic acids.
Reduction: Thiols.
Substitution: Various substituted pyrrole derivatives.
Aplicaciones Científicas De Investigación
2,2’-Disulfanediylbis[1-(4-methylbenzene-1-sulfonyl)-1H-pyrrole] has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules that can modulate disulfide bonds in biological systems.
Industry: Used in the development of advanced materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 2,2’-Disulfanediylbis[1-(4-methylbenzene-1-sulfonyl)-1H-pyrrole] involves its ability to undergo redox reactions due to the presence of the disulfide bond. This bond can be cleaved and reformed, making it useful in various biochemical processes. The molecular targets and pathways involved include:
Disulfide Bond Formation and Cleavage: The compound can interact with thiol groups in proteins, influencing their structure and function.
Electrophilic Aromatic Substitution: The sulfonyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the molecule.
Comparación Con Compuestos Similares
Similar Compounds
2,2’-Disulfanediylbis(N-methylbenzamide): Similar disulfide linkage but with different substituents.
2,2’-Disulfanediylbis(2-methylpropanal): Features a disulfide bond with aldehyde groups.
2,2’-Disulfanediylbis(4-chlorobenzoic acid): Contains disulfide linkage with chlorobenzoic acid groups.
Uniqueness
2,2’-Disulfanediylbis[1-(4-methylbenzene-1-sulfonyl)-1H-pyrrole] is unique due to its combination of pyrrole rings and sulfonyl groups, which confer specific chemical reactivity and potential applications in various fields. The presence of the disulfide bond adds to its versatility, allowing it to participate in redox reactions and interact with biological molecules in unique ways.
Propiedades
Número CAS |
113697-06-6 |
|---|---|
Fórmula molecular |
C22H20N2O4S4 |
Peso molecular |
504.7 g/mol |
Nombre IUPAC |
1-(4-methylphenyl)sulfonyl-2-[[1-(4-methylphenyl)sulfonylpyrrol-2-yl]disulfanyl]pyrrole |
InChI |
InChI=1S/C22H20N2O4S4/c1-17-7-11-19(12-8-17)31(25,26)23-15-3-5-21(23)29-30-22-6-4-16-24(22)32(27,28)20-13-9-18(2)10-14-20/h3-16H,1-2H3 |
Clave InChI |
AJQNOJFDGMCBTI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)N2C=CC=C2SSC3=CC=CN3S(=O)(=O)C4=CC=C(C=C4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


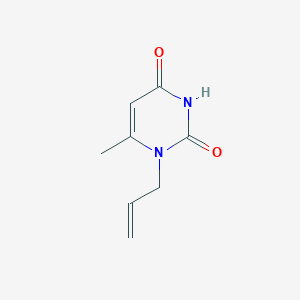

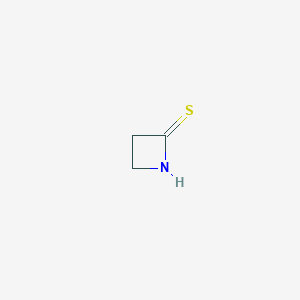
![1-{2,4-Dihydroxy-3,5-bis[(4-methoxyphenyl)methyl]phenyl}ethan-1-one](/img/structure/B14304371.png)
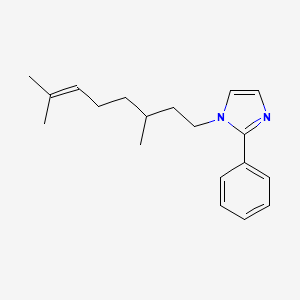
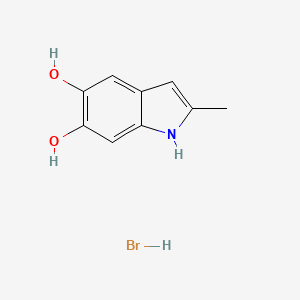
![Lithium, [[diphenyl(phenylmethylene)phosphoranyl]phenylmethyl]-](/img/structure/B14304383.png)

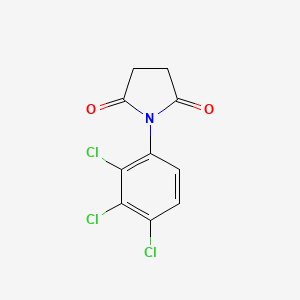
![3-{[(2-Ethylhexyl)peroxy]methyl}heptane](/img/structure/B14304401.png)


methanone](/img/structure/B14304413.png)
